Clenproperol-d7
Overview
Description
Clenproperol-d7 is an isotopically labeled compound of the β-agonist, clenproperol. It is primarily used as an internal standard in various chromatographic techniques for the determination of clenproperol in biological samples . The compound has the molecular formula C11D7H9Cl2N2O and a molecular weight of 270.21 .
Preparation Methods
The synthesis of Clenproperol-d7 involves the incorporation of deuterium atoms into the clenproperol molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of 1-(4-amino-3,5-dichlorophenyl)-2-isopropylaminoethanol.
Deuterium Incorporation: Deuterium atoms are introduced into the isopropyl group through a series of reactions involving deuterated reagents.
Purification: The final product is purified using chromatographic techniques to ensure the desired isotopic purity
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods involve stringent quality control measures to ensure the isotopic purity and consistency of the product.
Chemical Reactions Analysis
Clenproperol-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to form amines.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Clenproperol-d7 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in chromatographic techniques for the quantification of clenproperol in various samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of clenproperol.
Medicine: Utilized in research related to β-adrenergic agonists and their effects on the human body.
Industry: Applied in quality control and assurance processes in the pharmaceutical industry
Mechanism of Action
Clenproperol-d7, being an isotopically labeled version of clenproperol, shares the same mechanism of action. Clenproperol is a β2-adrenergic agonist that binds to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels .
Comparison with Similar Compounds
Clenproperol-d7 is unique due to its isotopic labeling, which makes it an ideal internal standard for analytical purposes. Similar compounds include:
- Clenbuterol-d9 hydrochloride
- Clorprenaline
- Cimaterol-d7
- Clenproperol
- Cimbuterol
- Brombuterol hydrochloride
These compounds share similar β-adrenergic agonist properties but differ in their isotopic labeling and specific applications .
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3/i1D3,2D3,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUDZCJTCKCTQK-NWOXSKRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746802 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-09-4 | |
Record name | 4-Amino-3,5-dichloro-α-[[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]methyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173021-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-09-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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